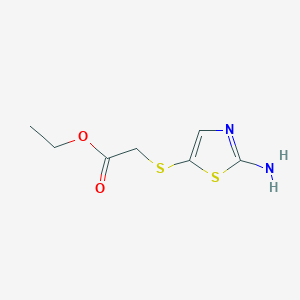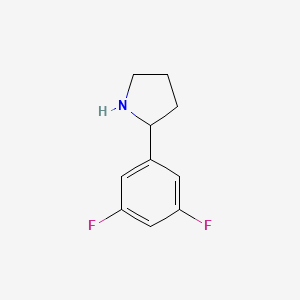
2-(3,5-ジフルオロフェニル)ピロリジン
概要
説明
“2-(3,5-Difluorophenyl)pyrrolidine” is a compound with the CAS Number: 886503-11-3 . It has a molecular weight of 183.2 and its IUPAC name is 2-(3,5-difluorophenyl)pyrrolidine . The compound is in liquid form .
Synthesis Analysis
The synthesis of “2-(3,5-Difluorophenyl)pyrrolidine” involves stereoselective conversions of 5-(2, 5-difluorophenyl)-3, 4-dihydro-2H-pyrrole into both ®-2-(2, 5-difluorophenyl) pyrrolidine and (S)-2-(2, 5-difluorophenyl) pyrrolidine chiral intermediates . This process uses an imine reductase enzyme .
Molecular Structure Analysis
The InChI code for “2-(3,5-Difluorophenyl)pyrrolidine” is 1S/C10H11F2N/c11-8-4-7 (5-9 (12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The compound has been shown to undergo high enantioselective reactions, as confirmed by TLC, DIP mass, and HPLC .
Physical And Chemical Properties Analysis
The compound is a liquid and should be stored at 4°C, protected from light .
科学的研究の応用
薬理学: エナンチオ選択的合成
2-(3,5-ジフルオロフェニル)ピロリジンは、薬理学において貴重なキラルビルディングブロックです。そのエナンチオマーは、さまざまな薬理学的に活性な化合物を合成するために使用できます。この化合物の立体化学は、生物学的標的への結合親和性と選択性に大きく寄与します .
有機合成: ヘテロ環状化合物の中間体
有機合成において、2-(3,5-ジフルオロフェニル)ピロリジンは、複雑なヘテロ環状構造を構築するための中間体として役立ちます。これらの構造は、天然物や医薬品によく見られ、ピロリジン環は共通のモチーフです .
医薬品化学: 薬物設計
2-(3,5-ジフルオロフェニル)ピロリジンに見られるピロリジン環は、その薬物動態学的特性を改善し、生物学的標的との分子間相互作用を高める能力があるため、薬物設計で頻繁に使用されます。それは、新しい治療薬の開発における重要な足場です .
生化学: 酵素阻害研究
この化合物は、生化学において酵素阻害の研究に使用されます。その誘導体は、呼吸や腎機能などの生理学的プロセスに関連する炭酸脱水酵素などの酵素の阻害剤として作用することができます .
神経科学: 神経薬理学的研究
神経科学において、2-(3,5-ジフルオロフェニル)ピロリジンとそのアナログは、神経薬理学的プロセスを研究するために使用できます。それらは、脳機能の理解と神経疾患の治療に不可欠な神経伝達物質系に影響を与える可能性があります .
創薬: 生物学的に活性な化合物の足場
2-(3,5-ジフルオロフェニル)ピロリジンのピロリジンコアは、創薬において汎用性の高い足場です。それは、抗がん剤、抗菌剤、抗炎症剤などのさまざまな治療効果を持つ薬物を生成するために修飾できる、より広範なクラスの生物学的に活性な化合物の部分です .
作用機序
Target of Action
It’s known that many indole derivatives, which are structurally similar to 2-(3,5-difluorophenyl)pyrrolidine, bind with high affinity to multiple receptors . This suggests that 2-(3,5-Difluorophenyl)pyrrolidine may also interact with various biological targets.
Mode of Action
It’s known that the compound was successfully produced by an imine reductase (ired) from paenibacillus mucilaginosus . IREDs are important biocatalysts in the asymmetric synthesis of chiral amines, and they catalyze various transformations, including cyclic imine asymmetric reduction . This suggests that 2-(3,5-Difluorophenyl)pyrrolidine might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that many indole derivatives, which are structurally similar to 2-(3,5-difluorophenyl)pyrrolidine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(3,5-Difluorophenyl)pyrrolidine may also affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound was successfully produced at a concentration of 400 mm with an enantiomeric excess (ee) exceeding 99% . This suggests that 2-(3,5-Difluorophenyl)pyrrolidine might have favorable pharmacokinetic properties.
Result of Action
It’s known that the compound was successfully produced by an imine reductase (ired) from paenibacillus mucilaginosus . This suggests that 2-(3,5-Difluorophenyl)pyrrolidine might have significant effects at the molecular and cellular level.
Action Environment
It’s known that many indole derivatives, which are structurally similar to 2-(3,5-difluorophenyl)pyrrolidine, have broad-spectrum biological activities . This suggests that 2-(3,5-Difluorophenyl)pyrrolidine might also be influenced by various environmental factors.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 2-(3,5-Difluorophenyl)pyrrolidine is not well-established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through experimental studies.
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses . These potential effects need to be confirmed through experimental studies.
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation . These potential effects need to be confirmed through experimental studies.
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications . These potential effects need to be confirmed through experimental studies.
特性
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602679 | |
| Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-11-3 | |
| Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-difluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)

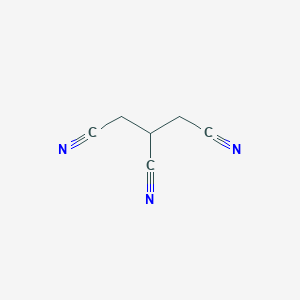

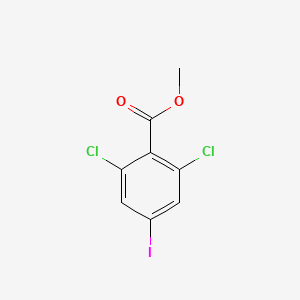
![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

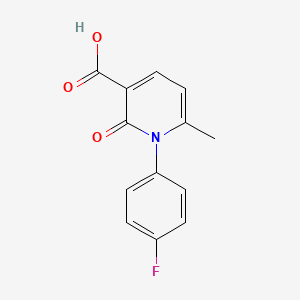
![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)


